molecular formula C7H2Cl2FN B139205 2,4-Dichloro-5-fluorobenzonitrile CAS No. 128593-93-1

2,4-Dichloro-5-fluorobenzonitrile

Cat. No.: B139205
CAS No.: 128593-93-1
M. Wt: 190 g/mol
InChI Key: XZBZWBDTFUFZSU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-fluorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride in the presence of catalytic amounts of dimethylformamide (DMF). The resulting acid chloride is then reacted with ammonia to form the corresponding amide, which is subsequently dehydrated using phosphorus oxychloride to yield the desired benzonitrile .

Another method involves the bromination of 1,3-dichloro-4-fluorobenzene to form 1-bromo-2,4-dichloro-5-fluorobenzene, which is then reacted with copper(I) cyanide to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the ammoxidation of 2,4-dichloro-5-fluorotoluene. This process converts the toluene derivative into the corresponding benzonitrile using ammonia and a suitable catalyst under high-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the conversion of carboxylic acids to acid chlorides.

    Ammonia (NH3): Used in the formation of amides from acid chlorides.

    Phosphorus Oxychloride (POCl3): Used for the dehydration of amides to nitriles.

    Copper(I) Cyanide (CuCN): Used in the substitution of bromine with a nitrile group.

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-fluorobenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoic Acid
  • 2,6-Dichloro-3-fluorobenzonitrile
  • 2,4-Dichloro-5-fluoronitrobenzene

Uniqueness

2,4-Dichloro-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

2,4-dichloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBZWBDTFUFZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382268
Record name 2,4-Dichloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128593-93-1
Record name 2,4-Dichloro-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128593-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

48.8 g (0.2 mol) of 5-bromo-2,4-dichlorofluorobenzene and 17.9 g (0.2 mol) of copper(I) cyanide were introduced into a 100 ml 3-neck flask fitted with a reflux condenser and blade stirrer and stirred at 150° C. for 4 hours (no reaction). The reaction suspension was heated to 200° C. and stirred for a further 4 hours at this temperature: no reaction, 0 GC area-%.
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
17.9 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

97.6 g (0.4 mol) of 5-bromo-2,4-dichlorofluorobenzene, 35.8 g (0.4 mol) of copper(I)cyanide, 10.0 g (0.014 mol) of trimethyl(ethoxypolyoxypropyl)ammonium chloride, 5.0 g (0.015 mol) of tetrabutylphosphonium bromide and 5.0 g (0.01 mol) of polyethylene glycol dimethyl ether 500 were introduced together with 20.0 g (0.19 mol) of xylene into a 250 ml 3-neck flask fitted with a reflux condenser and blade stirrer and azeotropically dried at up to 150° C. under reduced pressure. Amount of 2,4-dichloro-5-fluorobenzonitrile formed: after 5 hours: 19 GC area-%. after 26 hours: 75 GC area-%.
Quantity
97.6 g
Type
reactant
Reaction Step One
Name
copper(I)cyanide
Quantity
35.8 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethyl(ethoxypolyoxypropyl)ammonium chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dichloro-5-fluorobenzonitrile in chemical synthesis?

A1: this compound serves as a crucial starting material for synthesizing 2,4,5-trifluorobenzonitrile []. This transformation highlights its role as a valuable building block in organic chemistry.

Q2: What is the main advantage of the synthesis method described for 2,4,5-trifluorobenzonitrile using this compound as a starting material?

A2: The patented synthesis method [] emphasizes the use of a phase transfer catalyst, enabling the reaction to proceed efficiently and achieve a high yield of 2,4,5-trifluorobenzonitrile. This approach offers an economically advantageous and industrially scalable process.

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